molecular formula C11H12ClNO3S B3368624 4-Chlorophenylmercapturic acid CAS No. 21462-48-6

4-Chlorophenylmercapturic acid

Cat. No.: B3368624
CAS No.: 21462-48-6
M. Wt: 273.74 g/mol
InChI Key: NYIHHVVSWNGRAJ-JTQLQIEISA-N
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Description

4-Chlorophenylmercapturic acid is a chemical compound with the molecular formula C11H12ClNO3S. It is a derivative of mercapturic acid, which is formed through the conjugation of glutathione with various electrophilic compounds. This compound is often studied in the context of its role in detoxification processes in the body, particularly in the metabolism of halogenated aromatic hydrocarbons.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorophenylmercapturic acid can be synthesized through the reaction of 4-chlorophenyl isothiocyanate with N-acetyl-L-cysteine. The reaction typically occurs in an aqueous medium under mild conditions. The product is then purified through crystallization or other suitable methods.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the large-scale synthesis of the compound using the aforementioned synthetic route. The process may be optimized for higher yields and purity through the use of advanced purification techniques and reaction optimization.

Chemical Reactions Analysis

Types of Reactions: 4-Chlorophenylmercapturic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound back to its thiol form.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chlorophenylmercapturic acid has several applications in scientific research:

    Chemistry: It is used as a model compound to study the detoxification pathways of halogenated aromatic hydrocarbons.

    Biology: The compound is studied for its role in the metabolism and excretion of toxic substances in biological systems.

    Medicine: Research into its potential therapeutic applications, particularly in the context of detoxification and protection against oxidative stress.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-chlorophenylmercapturic acid involves its conjugation with glutathione, a tripeptide that plays a crucial role in detoxification. The compound is formed through the enzymatic reaction of glutathione with electrophilic compounds, leading to the formation of a more water-soluble product that can be excreted from the body. This process helps in the detoxification of harmful substances and protects cells from oxidative damage.

Comparison with Similar Compounds

    4-Chlorophenylglucuronide: Another metabolite formed from the conjugation of 4-chlorophenol with glucuronic acid.

    4-Chlorophenylsulfate: Formed through the sulfation of 4-chlorophenol.

    4-Chlorophenylcysteine: A related compound formed through the conjugation of 4-chlorophenol with cysteine.

Uniqueness: 4-Chlorophenylmercapturic acid is unique due to its formation through the conjugation with glutathione, which is a key detoxification pathway in the body. This compound is particularly important in the study of the metabolism of halogenated aromatic hydrocarbons and their detoxification mechanisms.

Properties

IUPAC Name

(2R)-2-acetamido-3-(4-chlorophenyl)sulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3S/c1-7(14)13-10(11(15)16)6-17-9-4-2-8(12)3-5-9/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYIHHVVSWNGRAJ-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSC1=CC=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CSC1=CC=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30944064
Record name S-(4-Chlorophenyl)-N-(1-hydroxyethylidene)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30944064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21462-48-6
Record name 4-Chlorophenylmercapturic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021462486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(4-Chlorophenyl)-N-(1-hydroxyethylidene)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30944064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CHLOROPHENYLMERCAPTURIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C347874F4S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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